[1,1'-Biphenyl]-2-carbonyl chloride
Overview
Description
[1,1’-Biphenyl]-2-carbonyl chloride: is an organic compound that consists of two benzene rings connected by a single bond, with a carbonyl chloride group attached to one of the benzene rings. This compound is a derivative of biphenyl and is used in various chemical reactions and industrial applications due to its reactivity and structural properties.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of acid chlorides . Acid chlorides are extremely reactive and are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else .
Mode of Action
The mode of action of 2-Biphenylcarbonyl chloride involves its interaction with nucleophiles. The carbon atom in the -COCl group has both an oxygen atom and a chlorine atom attached to it. Both of these are very electronegative, leaving the carbon atom quite positively charged . This makes it susceptible to attack by nucleophiles, leading to the replacement of the chlorine atom .
Biochemical Pathways
It’s known that acid chlorides like 2-biphenylcarbonyl chloride can participate in friedel-crafts acylation reactions . These reactions introduce an acyl group (C=O) into an aromatic ring through an electrophilic aromatic substitution mechanism .
Pharmacokinetics
It’s known that acid chlorides are highly reactive and can undergo various transformations in the body, which could impact their bioavailability .
Result of Action
It’s known that chloride ions play a significant role in bodily and cellular functions . Changes in cytosolic chloride concentration could act as intracellular signals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Biphenylcarbonyl chloride. For instance, the presence of nucleophiles in the environment can affect its reactivity . Additionally, the pH of the environment can influence the ionization state of the compound, potentially affecting its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbonyl chloride typically involves the Friedel-Crafts acylation reaction. In this process, biphenyl reacts with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under controlled conditions to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-2-carbonyl chloride follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the carbonyl chloride group, which activates the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used in the presence of a base (e.g., pyridine) to facilitate the substitution reaction.
Major Products Formed:
Electrophilic Substitution: Products include halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls.
Nucleophilic Substitution: Products include biphenyl amides, esters, and thioesters.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, [1,1’-Biphenyl]-2-carbonyl chloride is used to synthesize biologically active molecules, including anti-inflammatory agents, antimicrobial compounds, and anticancer drugs .
Industry: The compound is used in the production of polymers, resins, and coatings. It is also employed in the manufacture of liquid crystals and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Biphenyl: A simpler compound consisting of two benzene rings without any functional groups.
Biphenyl-4-carbonyl chloride: Another derivative with a carbonyl chloride group attached to the fourth position of the biphenyl ring.
Biphenyl-2,2’-dicarboxylic acid: A compound with carboxylic acid groups attached to both benzene rings.
Uniqueness: [1,1’-Biphenyl]-2-carbonyl chloride is unique due to its specific substitution pattern and reactivity. The presence of the carbonyl chloride group at the second position of the biphenyl ring enhances its reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-phenylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJOJCZVGBOVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502690 | |
Record name | [1,1'-Biphenyl]-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-52-9 | |
Record name | [1,1′-Biphenyl]-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14002-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Biphenyl]-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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